molecular formula C7H9ClN2S B14470931 6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride CAS No. 66201-73-8

6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride

Katalognummer: B14470931
CAS-Nummer: 66201-73-8
Molekulargewicht: 188.68 g/mol
InChI-Schlüssel: HTLDIBYLJBDNNP-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride is a heterocyclic compound that contains both thiazole and pyridine rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic conditions . The reaction proceeds through the formation of an intermediate thiazolidine, which undergoes cyclization to form the thiazolopyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Amino-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium chloride is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

66201-73-8

Molekularformel

C7H9ClN2S

Molekulargewicht

188.68 g/mol

IUPAC-Name

2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-4-ium-6-amine;chloride

InChI

InChI=1S/C7H9N2S.ClH/c8-6-1-2-7-9(5-6)3-4-10-7;/h1-2,5H,3-4,8H2;1H/q+1;/p-1

InChI-Schlüssel

HTLDIBYLJBDNNP-UHFFFAOYSA-M

Kanonische SMILES

C1CSC2=[N+]1C=C(C=C2)N.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.